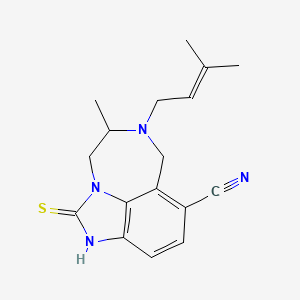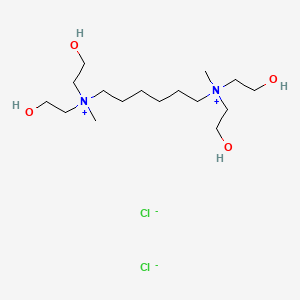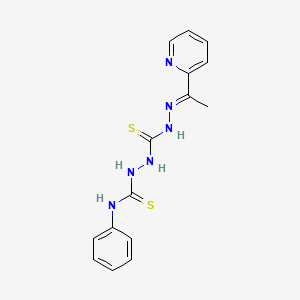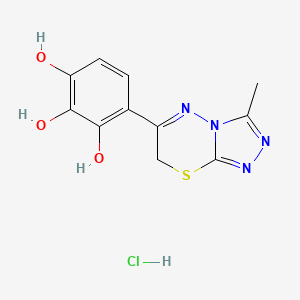
1,2,3-Benzenetriol, 4-(3-methyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazin-6-yl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Benzenetriol, 4-(3-methyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazin-6-yl)-, monohydrochloride is a complex organic compound with the molecular formula C11H10N4O3SClH This compound is known for its unique structure, which includes a benzenetriol core and a triazolothiadiazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzenetriol, 4-(3-methyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazin-6-yl)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the benzenetriol core, followed by the introduction of the triazolothiadiazine moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
1,2,3-Benzenetriol, 4-(3-methyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazin-6-yl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones or other reduced forms.
科学的研究の応用
1,2,3-Benzenetriol, 4-(3-methyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazin-6-yl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
作用機序
The mechanism of action of 1,2,3-Benzenetriol, 4-(3-methyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazin-6-yl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
類似化合物との比較
Similar Compounds
1,2,3-Benzenetriol: A simpler compound with a similar benzenetriol core but lacking the triazolothiadiazine moiety.
4-(3-methyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazin-6-yl)benzene-1,2,3-triol: A closely related compound with a similar structure but different substituents.
Uniqueness
1,2,3-Benzenetriol, 4-(3-methyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazin-6-yl)-, monohydrochloride is unique due to its combination of a benzenetriol core and a triazolothiadiazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
69560-92-5 |
|---|---|
分子式 |
C11H11ClN4O3S |
分子量 |
314.75 g/mol |
IUPAC名 |
4-(3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)benzene-1,2,3-triol;hydrochloride |
InChI |
InChI=1S/C11H10N4O3S.ClH/c1-5-12-13-11-15(5)14-7(4-19-11)6-2-3-8(16)10(18)9(6)17;/h2-3,16-18H,4H2,1H3;1H |
InChIキー |
GMQXWRCXHDTGII-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1N=C(CS2)C3=C(C(=C(C=C3)O)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


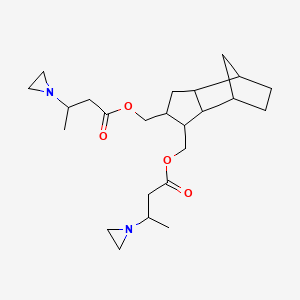
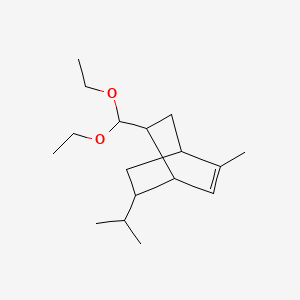
![(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid](/img/structure/B12697301.png)
